Cas no 1823552-56-2 (6-Bromoisoquinoline-3-carboxamide)

6-Bromoisoquinoline-3-carboxamide is a brominated isoquinoline derivative with a carboxamide functional group, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its distinct structure makes it valuable for constructing complex heterocyclic frameworks, particularly in the development of pharmacologically active compounds. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise modifications for targeted applications. The carboxamide moiety offers additional functionalization potential, facilitating interactions with biological targets. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial settings. Its utility spans drug discovery, agrochemicals, and material science.
6-Bromoisoquinoline-3-carboxamide structure
1823552-56-2 structure
Product Name:6-Bromoisoquinoline-3-carboxamide
CAS No:1823552-56-2
MF:C10H7BrN2O
MW:251.079381227493
CID:4816506
Update Time:2025-06-14

6-Bromoisoquinoline-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-Bromoisoquinoline-3-carboxamide
    • Inchi: 1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14)
    • InChI Key: NZXYZIJTMLYAFM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=CN=C(C(N)=O)C=C2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 234
  • XLogP3: 2
  • Topological Polar Surface Area: 56

6-Bromoisoquinoline-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM227065-1g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
1g
$602 2021-08-04
Chemenu
CM227065-5g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
5g
$1559 2021-08-04
Chemenu
CM227065-10g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
10g
$2078 2021-08-04
Alichem
A189008773-5g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
5g
$2070.30 2023-09-02
Alichem
A189008773-10g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
10g
$2867.60 2023-09-02
Alichem
A189008773-25g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
25g
$4877.60 2023-09-02
Chemenu
CM227065-1g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
1g
$*** 2023-03-30
Chemenu
CM227065-5g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
5g
$*** 2023-03-30
Chemenu
CM227065-10g
6-Bromoisoquinoline-3-carboxamide
1823552-56-2 97%
10g
$*** 2023-03-30

Additional information on 6-Bromoisoquinoline-3-carboxamide

Comprehensive Overview of 6-Bromoisoquinoline-3-carboxamide (CAS No. 1823552-56-2): Properties, Applications, and Research Insights

6-Bromoisoquinoline-3-carboxamide (CAS No. 1823552-56-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a brominated isoquinoline derivative, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers often explore its potential in drug discovery, particularly for targeting enzymes and receptors involved in inflammation and metabolic disorders. The presence of both a bromo substituent and a carboxamide group enhances its reactivity, making it valuable for cross-coupling reactions and medicinal chemistry applications.

In recent years, the demand for 6-Bromoisoquinoline-3-carboxamide has surged, driven by its role in developing small-molecule inhibitors and kinase-targeted therapies. A growing trend in AI-driven drug design has further highlighted its importance, as computational models frequently identify isoquinoline scaffolds for high-throughput screening. Users searching for "isoquinoline derivatives in cancer research" or "brominated heterocycles synthesis" will find this compound particularly relevant. Its mechanistic versatility aligns with current interests in precision medicine and structure-activity relationship (SAR) studies.

The physicochemical properties of 6-Bromoisoquinoline-3-carboxamide include a molecular weight of 265.09 g/mol and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO). These characteristics make it suitable for in vitro assays and crystallography studies. Analytical techniques such as HPLC purification and NMR spectroscopy are commonly employed to ensure its purity, a critical factor for lead optimization workflows. Notably, its stability under ambient conditions facilitates storage and handling in laboratory settings.

From an industrial perspective, 6-Bromoisoquinoline-3-carboxamide is synthesized via palladium-catalyzed bromination or amide coupling reactions, processes optimized for scalability. Patent literature reveals its inclusion in innovative therapeutic formulations, especially for neurodegenerative disease targets. Searches for "isoquinoline-based drug candidates 2024" or "CAS 1823552-56-2 supplier" reflect commercial interest. Regulatory-compliant production adheres to Good Manufacturing Practices (GMP), ensuring consistency for preclinical development.

Emerging applications of 6-Bromoisoquinoline-3-carboxamide extend to material science, where its aromatic system contributes to organic semiconductors. This interdisciplinary relevance addresses search queries like "heterocyclic compounds in electronics." Furthermore, its low toxicity profile (as per preliminary studies) positions it favorably for bioconjugation projects. Collaborative research between academia and industry continues to uncover novel utilities, reinforcing its status as a high-value chemical building block.

To summarize, 6-Bromoisoquinoline-3-carboxamide (CAS No. 1823552-56-2) exemplifies the convergence of synthetic chemistry and biomedical innovation. Its adaptability to green chemistry principles and compatibility with automated synthesis platforms cater to modern research demands. As investigations into targeted protein degradation and fragment-based drug discovery expand, this compound is poised to remain a focal point in scientific literature and high-impact journals.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.